molecular formula C9H9F2NO4S B187265 methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate CAS No. 5571-32-4

methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate

カタログ番号 B187265
CAS番号: 5571-32-4
分子量: 265.24 g/mol
InChIキー: CGSCFDOXBOYOGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. DFMO has been studied extensively for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders.

作用機序

DFMO inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and growth, and their overproduction is associated with various diseases, including cancer. By inhibiting ODC, DFMO decreases the levels of polyamines, thereby inhibiting cell proliferation and growth.

生化学的および生理学的効果

DFMO has been shown to have various biochemical and physiological effects. In cancer, DFMO has been shown to decrease the levels of polyamines, inhibit cell proliferation, and induce apoptosis. In parasitic infections, DFMO has been shown to inhibit the growth of the parasites by decreasing the levels of polyamines. In neurological disorders, DFMO has been shown to improve motor function and decrease the levels of polyamines in the brain.

実験室実験の利点と制限

DFMO has several advantages for lab experiments, including its potent inhibitory activity against ODC and its ability to decrease the levels of polyamines. However, DFMO also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

将来の方向性

DFMO has several potential future directions for research, including its use in combination with other drugs for cancer treatment, its potential use in other parasitic infections, and its potential use in other neurological disorders. Additionally, further research is needed to determine the optimal dosing and monitoring strategies for DFMO in various diseases.

合成法

DFMO can be synthesized through the reaction of N-methyl carbamate with 4-(difluoromethylsulfonyl)benzaldehyde in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DFMO.

科学的研究の応用

DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit the growth of tumor cells by decreasing the levels of polyamines, which are essential for cell proliferation. DFMO has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its potential use in neurological disorders, such as Huntington's disease and schizophrenia.

特性

CAS番号

5571-32-4

製品名

methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate

分子式

C9H9F2NO4S

分子量

265.24 g/mol

IUPAC名

methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate

InChI

InChI=1S/C9H9F2NO4S/c1-16-9(13)12-6-2-4-7(5-3-6)17(14,15)8(10)11/h2-5,8H,1H3,(H,12,13)

InChIキー

CGSCFDOXBOYOGH-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F

正規SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。